1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione)
Overview
Description
1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione): is a bismaleimide compound known for its high mechanical strength and heat resistance. It is widely used as a resin additive in various industrial applications due to its rigid structure and ability to undergo heavy addition reactions without generating volatile by-products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the imidization of bisamic acid derivatives. One common method includes the reaction of bisphenol-A with maleic anhydride to form bisamic acid, followed by cyclodehydration to yield the bismaleimide compound .
Industrial Production Methods: Industrial production of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Addition Reactions: The maleimide groups participate in heavy addition reactions, which are crucial for curing processes.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions typically result in cross-linked polymers, while substitution reactions yield various functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) is used as a cross-linking agent in the synthesis of high-performance polymers and composites .
Biology: In biological research, it is utilized in the development of biocompatible materials and drug delivery systems due to its stability and non-toxicity .
Medicine: In medicine, the compound is explored for its potential in creating advanced medical devices and implants that require high mechanical strength and heat resistance .
Industry: Industrially, it is widely used in the aerospace and automotive sectors for manufacturing heat-resistant and durable components .
Mechanism of Action
The mechanism of action of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) involves the formation of cross-linked networks through addition reactions of the maleimide groups. These networks impart high mechanical strength and thermal stability to the resulting materials . The molecular targets include the reactive sites on the maleimide groups, which undergo polymerization under appropriate conditions .
Comparison with Similar Compounds
Bisphenol-A based bismaleimide: Similar in structure but differs in the central core, affecting its mechanical properties.
Bis[4-(3-aminophenoxy)phenyl]sulfone: Contains amino groups instead of maleimide, leading to different reactivity and applications.
Uniqueness: 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(3,1-phenylene))bis(1H-pyrrole-2,5-dione) is unique due to its combination of high mechanical strength, heat resistance, and ability to undergo addition reactions without generating volatile by-products . This makes it particularly valuable in applications requiring durable and stable materials.
Properties
IUPAC Name |
1-[3-[4-[4-[3-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]sulfonylphenoxy]phenyl]pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O8S/c35-29-15-16-30(36)33(29)21-3-1-5-25(19-21)41-23-7-11-27(12-8-23)43(39,40)28-13-9-24(10-14-28)42-26-6-2-4-22(20-26)34-31(37)17-18-32(34)38/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPHBJSWDLCUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N5C(=O)C=CC5=O)N6C(=O)C=CC6=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.